5-Iodo-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-Iodo-6-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H4F3IN2 and its molecular weight is 288.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, including 5-Iodo-6-(trifluoromethyl)pyridin-2-amine, were synthesized and evaluated for their anticancer activity. These compounds showed promising bioactivity against various cancer cell lines, such as lung, breast, prostate, and cervical cancer at micro-molar concentration (Chavva et al., 2013).
Chemical Synthesis and Structural Characterization
- The compound has been used in the synthesis and structural characterization of novel interaction products. For example, the formation of an n–σ* complex with molecular iodine in a specific reaction was studied, showcasing its potential in chemical synthesis and analysis (Chernov'yants et al., 2011).
Applications in Organic Synthesis
- This compound has been used in the synthesis of complex organic compounds. For instance, it was involved in the Cu(I)-catalyzed double C–H amination for the synthesis of 2-iodo-imidazo[1,2-a]pyridines. These compounds have potential as active pharmaceutical ingredients (Dheer et al., 2016).
Ligand Synthesis in Coordination Chemistry
- The compound has been used in the preparation of new functional polynitrogenated ligands. These ligands combine aromatic and aliphatic nitrogen atoms, indicating its utility in the synthesis of complex coordination compounds (Chiassai et al., 2019).
Herbicidal Applications
- In herbicidal research, a derivative of this compound, 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine, was studied. It was found to inhibit cellulose biosynthesis and undergoes transformation under UV-B light to inhibit the enzyme phytoene desaturase, indicating its potential in developing new herbicides (Wakeham et al., 2021).
Properties
IUPAC Name |
5-iodo-6-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZVGYFPJGTYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728745 | |
Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227596-12-4 | |
Record name | 5-Iodo-6-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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